molecular formula C10H6BrNO2 B1341812 3-Bromoquinoline-6-carboxylic acid CAS No. 205114-14-3

3-Bromoquinoline-6-carboxylic acid

Cat. No. B1341812
M. Wt: 252.06 g/mol
InChI Key: DKBPYVBSEJLPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoquinoline-6-carboxylic acid is a compound that belongs to the quinoline family, characterized by the presence of a bromine atom and a carboxylic acid functional group. This structure is significant in various chemical and biological contexts, including the development of photolabile protecting groups, derivatization reagents for biological analysis, and as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be achieved through different methods. For instance, a photolabile protecting group based on bromoquinoline has been synthesized for carboxylic acids, showing greater efficiency than other esters and sensitivity to multiphoton-induced photolysis . Another example is the synthesis of a bromoquinolinium reagent for the analysis of carboxylic acids in biological samples, which involves a reaction with carboxylic acids at elevated temperatures in the presence of activation reagents . Additionally, sequences of metalation and functionalization have been applied to bromoquinolines to introduce functional groups at specific positions, demonstrating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is crucial for their reactivity and function. For example, the crystal structures of cyclopalladated bromoquinoline complexes have been determined, providing insight into their catalytic activity in coupling reactions . Similarly, the crystal and molecular structure of a peptide containing a tetrahydroquinoline carboxylic acid derivative has been analyzed, revealing the conformational aspects of these molecules .

Chemical Reactions Analysis

Bromoquinoline derivatives participate in various chemical reactions. They have been used in cross-coupling reactions to synthesize carbazole derivatives , and in oxidation/Suzuki coupling reactions as catalyzed by palladium complexes . The synthesis of radiolabeled bromoquinoline carboxylic acids for SPECT imaging also illustrates the potential of these compounds in nuclear medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by their substituents and structural features. For instance, the presence of a bromine atom in the structure of a derivatization reagent allows for the easy identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra . The antibacterial activity of substituted quinoline carboxylic acids has been studied, showing that specific substitutions can significantly enhance activity against various bacteria . The novel synthesis of halo-substituted quinoline carboxylic acids further demonstrates the diverse reactivity and potential applications of these compounds .

Scientific Research Applications

1. Synthesis of Fluorescent Brightening Agents

3-Bromoquinoline derivatives, including 6-bromoquinolines, have been studied for their potential use as fluorescent brightening agents. The synthesis process often involves the conversion of bromoquinolines to various derivatives, which are then evaluated for their brightening properties (Rangnekar & Shenoy, 1987).

2. Novel Synthesis Methods

Novel procedures for synthesizing 3-bromoquinoline-6-carboxylic acid and related compounds have been developed. These methods typically involve the synthesis of amino intermediates and subsequent halogenation, offering efficient routes for producing these compounds (Raveglia et al., 1997).

3. Photolabile Protecting Groups

Bromoquinoline-based compounds, such as 8-bromo-7-hydroxyquinoline, have been investigated as photolabile protecting groups. Their high quantum efficiency and sensitivity to multiphoton-induced photolysis make them suitable for in vivo applications, especially in biological messengers (Fedoryak & Dore, 2002).

4. Antibacterial Activities

Recent research has focused on the synthesis of new 6-Bromoquinolin-4-ol derivatives and their antibacterial activities against various strains like ESBL producing Escherichia coli and MRSA. These studies also include molecular docking and computational approaches to determine structural features influencing antibacterial effectiveness (Arshad et al., 2022).

5. Analytical Applications

3-Bromoquinoline derivatives like APBQ have been synthesized for the analysis of biological carboxylic acids. They show potential for the efficient identification and quantification of these acids in biological samples such as human plasma (Mochizuki et al., 2013).

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 3-Bromoquinoline-6-carboxylic acid could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

3-bromoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-7-3-6(10(13)14)1-2-9(7)12-5-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBPYVBSEJLPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591270
Record name 3-Bromoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline-6-carboxylic acid

CAS RN

205114-14-3
Record name 3-Bromoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of quinoline-6-carboxylic acid (2.77 g, 16.0 mmol) in CCl4 (20 ml) in a flask wrapped with Al foil was added bromine (987 uL, 19.2 mmol) dropwise. The resulting mixture was stirred at rt for 30 min, then heated under reflux for 30 min. A solution of pyridine (1.55 mL, 19.2 mmol) in CCl4 (4 mL) was added dropwise at refluxing temperature. Then the reaction mixture was heated under reflux for 4 h. The reaction mixture was treated with 3 N NaOH until all the precipitates were dissolved. The aqueous layer was separated and washed with DCM once more, then acidified with 3 N HCl. The resulting orange precipitates were filtered, and washed with H2O, and a small amount of MeOH to afford the titled compound as an off-white solid (3.36 g).
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
987 μL
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromoquinoline-6-carboxylic acid
Reactant of Route 3
3-Bromoquinoline-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromoquinoline-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromoquinoline-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromoquinoline-6-carboxylic acid

Citations

For This Compound
1
Citations
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.